1-[7-Chloro-3-(4-ethylbenzenesulfonyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-YL]pyrrolidine
Description
1-[7-Chloro-3-(4-ethylbenzenesulfonyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-YL]pyrrolidine is a heterocyclic compound featuring a triazoloquinazoline core substituted with a 7-chloro group, a 4-ethylbenzenesulfonyl moiety at position 3, and a pyrrolidine ring at position 3. Its molecular formula is C₂₃H₂₄ClN₅O₂S, with an average molecular mass of 469.988 g/mol and a monoisotopic mass of 469.133924 g/mol .
Properties
IUPAC Name |
7-chloro-3-(4-ethylphenyl)sulfonyl-5-pyrrolidin-1-yltriazolo[1,5-a]quinazoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN5O2S/c1-2-14-5-8-16(9-6-14)30(28,29)21-20-23-19(26-11-3-4-12-26)17-13-15(22)7-10-18(17)27(20)25-24-21/h5-10,13H,2-4,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUQXHJXZTITSJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)C2=C3N=C(C4=C(N3N=N2)C=CC(=C4)Cl)N5CCCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[7-Chloro-3-(4-ethylbenzenesulfonyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-YL]pyrrolidine typically involves multiple steps, including the formation of the triazoloquinazoline core and subsequent functionalization. Common synthetic routes may involve:
Formation of the Triazoloquinazoline Core: This can be achieved through cyclization reactions involving appropriate precursors.
Functionalization: Introduction of the chloro, ethylphenylsulfonyl, and pyrrolidinyl groups through substitution reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[7-Chloro-3-(4-ethylbenzenesulfonyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-YL]pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the sulfonyl group.
Substitution: The chloro group can be substituted with other nucleophiles to form different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH are optimized to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted triazoloquinazolines.
Scientific Research Applications
1-[7-Chloro-3-(4-ethylbenzenesulfonyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-YL]pyrrolidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial properties.
Industry: Utilized in the development of new materials or as a precursor for industrial chemicals.
Mechanism of Action
The mechanism of action of 1-[7-Chloro-3-(4-ethylbenzenesulfonyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-YL]pyrrolidine involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.
Comparison with Similar Compounds
Comparison with Structural Analogs
The compound is compared to structurally related triazoloquinazolines and triazolopyrimidines, focusing on substituent variations, physicochemical properties, and biological activities.
Table 1: Structural and Physicochemical Comparison
Anticancer Activity
- Low Solubility Limitations: Triazoloquinazolines with bulky sulfonyl groups (e.g., 4-ethylbenzenesulfonyl) often exhibit poor aqueous solubility, reducing cellular uptake and bioactivity. For example, thieno[3,2-e]triazolo[1,5-a]pyrimidines showed minimal anticancer activity due to solubility issues .
- Substituent Impact : The 4-ethylbenzenesulfonyl group in the target compound may offer a balance between hydrophobicity (for target binding) and moderate solubility compared to phenylsulfonyl analogs .
- Comparative Activity: Triazolopyrimidines (e.g., thieno-fused derivatives) demonstrated higher anticancer activity than triazoloquinazolines. For instance, compound 6a ([1,2,3]triazolo[1,5-a]quinazoline) showed only mild activity against renal cancer (GP = 81.85%) .
Parasitic Activity
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
